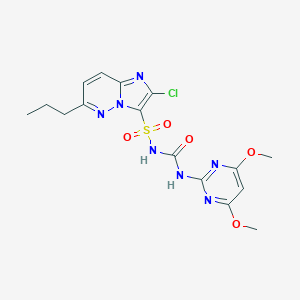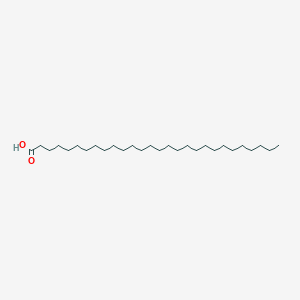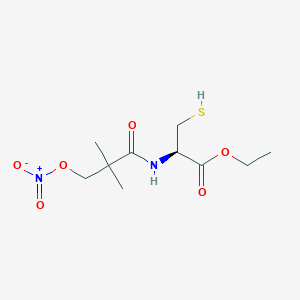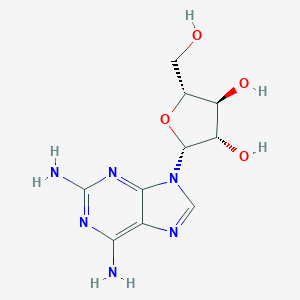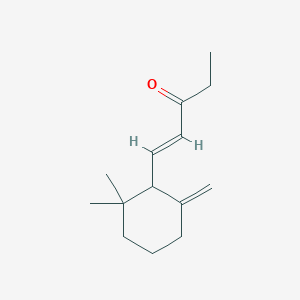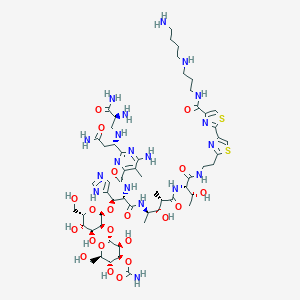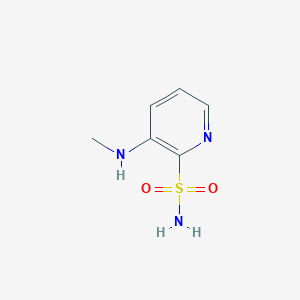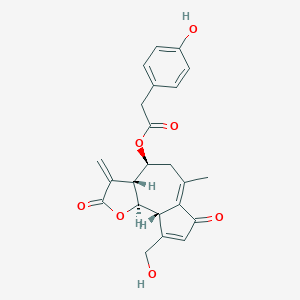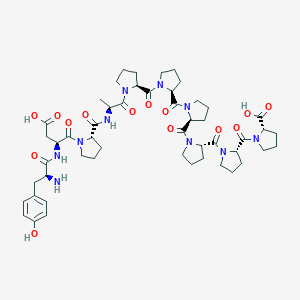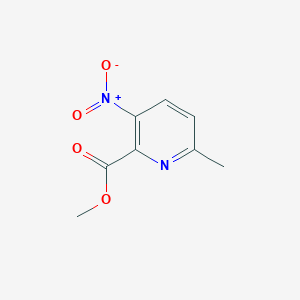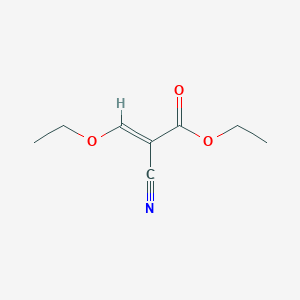
Ethyl (ethoxymethylene)cyanoacetate
Vue d'ensemble
Description
Ethyl (ethoxymethylene)cyanoacetate is an organic compound with the chemical formula C8H11NO3. It is a versatile synthetic building block used in various chemical reactions due to its multiple reactive centers, including a nitrile group, an ester group, and an acidic methylene site. This compound is a colorless to pale yellow liquid with a pleasant odor and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: Ethyl (ethoxymethylene)cyanoacetate can be synthesized by reacting ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst.
Fischer Esterification: Another method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.
Reaction with Triethyl Orthoformate: Ethyl cyanoacetate can be reacted with triethyl orthoformate and acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Condensation Reactions: Ethyl (ethoxymethylene)cyanoacetate undergoes condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated compounds.
Michael Addition: This compound can participate in Michael addition reactions, where it acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds.
Cyanation Reactions: This compound can be used as a cyanating agent in copper-mediated cyanation reactions, where it introduces a cyano group into aromatic or heteroaromatic compounds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, copper iodide, and molecular oxygen.
Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as ethanol or dichloroethane. .
Major Products
α,β-Unsaturated Compounds: Formed through condensation reactions.
Aryl Nitriles: Produced via cyanation reactions
Applications De Recherche Scientifique
Ethyl (ethoxymethylene)cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of pharmaceuticals and agrochemicals
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: This compound is employed in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of ethyl (ethoxymethylene)cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound’s reactive centers, including the nitrile and ester groups, allow it to participate in nucleophilic addition and substitution reactions. In cyanation reactions, the compound introduces a cyano group into target molecules through a copper-catalyzed process, which involves the activation of C-H bonds and the formation of C-CN bonds .
Comparaison Avec Des Composés Similaires
Ethyl (ethoxymethylene)cyanoacetate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional ethoxy group, making it more versatile in certain reactions.
Diethyl Malonate: Similar in reactivity due to the presence of ester groups, but lacks the nitrile group found in this compound.
Ethyl 2-Cyano-3-ethoxyacrylate: A closely related compound with similar chemical properties and applications.
This compound stands out due to its unique combination of reactive centers, which allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059097 | |
| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-05-3, 42466-67-1 | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
